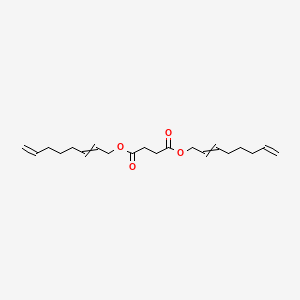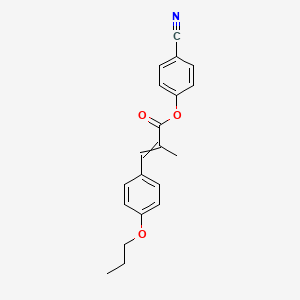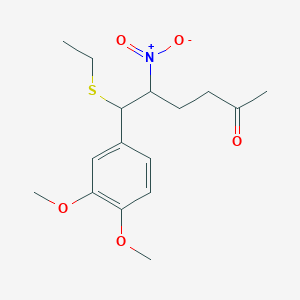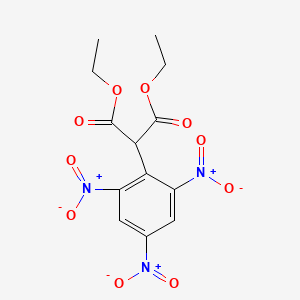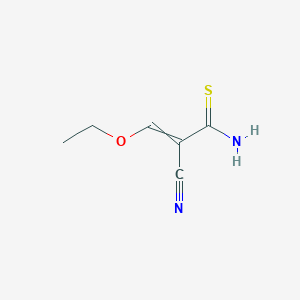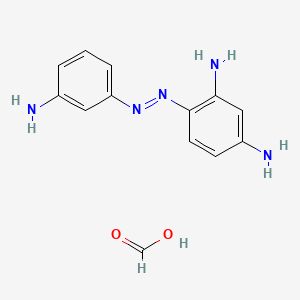
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid, compd with 4-((3-aminophenyl)azo)-1,3-benzenediamine (1:1) is a complex organic compound that combines formic acid with an azo compound This compound is notable for its unique structure, which includes an azo group (-N=N-) linking two aromatic rings, one of which is substituted with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine typically involves the diazotization of 3-aminophenylamine followed by coupling with 1,3-benzenediamine. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The resulting product is then treated with formic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Hydrazo derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Applications De Recherche Scientifique
Formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Another azo compound with similar structural features but different substituents.
4-((3-aminophenyl)azo)benzenesulfonic acid: A sulfonated derivative with different solubility and reactivity.
1,3-benzenediamine derivatives: Compounds with similar aromatic amine structures but lacking the azo group.
Uniqueness
Formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine is unique due to its combination of formic acid and an azo compound, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65122-45-4 |
|---|---|
Formule moléculaire |
C13H15N5O2 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
4-[(3-aminophenyl)diazenyl]benzene-1,3-diamine;formic acid |
InChI |
InChI=1S/C12H13N5.CH2O2/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15;2-1-3/h1-7H,13-15H2;1H,(H,2,3) |
Clé InChI |
UNCAXTVLEOJEQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


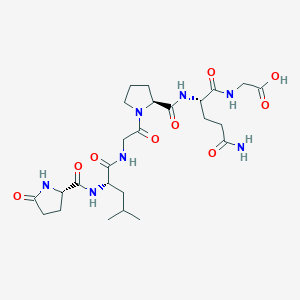
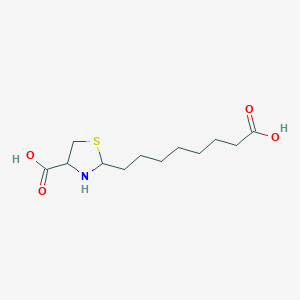
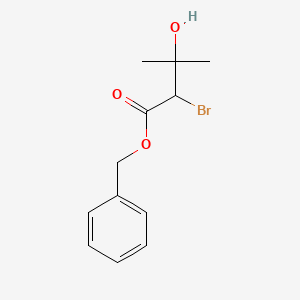

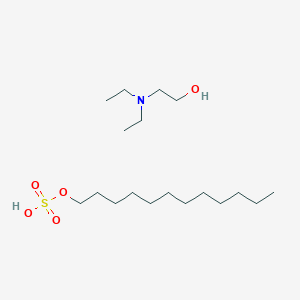
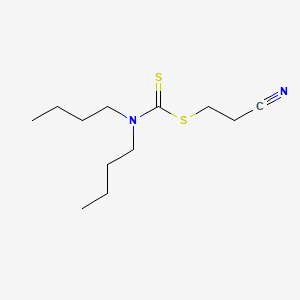
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
